molecular formula C9H7BrN2O B1439121 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde CAS No. 958863-76-8

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde

Cat. No.: B1439121
CAS No.: 958863-76-8
M. Wt: 239.07 g/mol
InChI Key: ASNYHGBIYZZGDU-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is a heterocyclic compound that features a bromine atom, a methyl group, and an aldehyde functional group attached to an imidazole ring

Scientific Research Applications

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For example, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism, leading to changes in the metabolic pathways of various substrates . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound can disrupt mitochondrial function, affecting cellular energy production and metabolism . These cellular effects make it a valuable tool for studying the mechanisms underlying various diseases and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to their active sites. This binding can be reversible or irreversible, depending on the nature of the interaction . Additionally, this compound can induce conformational changes in proteins, altering their function and stability . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular mechanisms contribute to the diverse biological effects of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with metabolic enzymes and other biomolecules . The threshold for these toxic effects depends on the specific animal model and experimental conditions . Understanding the dosage effects of this compound is crucial for designing safe and effective experiments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, this compound can affect the metabolic flux of other compounds by inhibiting or activating specific enzymes . Understanding the metabolic pathways of this compound is essential for predicting its biological effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its interactions with blood proteins and other extracellular components . These factors determine the bioavailability and overall effects of the compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or interactions with targeting signals . The localization of this compound can affect its ability to interact with specific biomolecules and exert its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

Comparison with Similar Compounds

  • 4-Bromo-1H-imidazole
  • 4-Bromo-1,2-dimethyl-1H-imidazole
  • 4-Bromo-1H-benzo[D]imidazole-2-carboxylic acid

Comparison: Compared to these similar compounds, 4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde functional group. This combination of substituents imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-bromo-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYHGBIYZZGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653995
Record name 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-76-8
Record name 4-Bromo-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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